![molecular formula C17H16BrNO4 B5020247 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid CAS No. 309285-65-2](/img/structure/B5020247.png)
5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid
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Description
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid typically involves multi-step chemical reactions that might include bromination, carboxylation, and amide formation. While the direct synthesis of this specific compound is not detailed in the available literature, related syntheses involve the functionalization of benzoic acid derivatives through halogenation (introducing bromo groups) and subsequent reactions to introduce the propoxybenzoyl amino moiety (Kosma, Selzer, & Mereiter, 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid showcases planar moieties with specific inclinations and hydrogen bonding patterns that could be indicative of the structural behavior of the target compound. For example, a structurally related compound exhibits a planar thiazolidine moiety to which an aminobenzoic fragment is inclined, suggesting potential for intricate hydrogen bonding and stacking interactions within the crystal lattice (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
Chemical reactions involving bromo and aminobenzoic acid derivatives can include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, and amide bond formation, crucial for introducing the propoxybenzoyl group. The presence of bromine and the amine group in the molecule suggests reactivity towards electrophilic aromatic substitution and potential for further functionalization (Jaber, Kyhoiesh, & Jawad, 2021).
Mechanism of Action
Target of Action
A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is known to be a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are used in diabetes therapy .
Mode of Action
Based on the information about the structurally similar compound, it can be inferred that it might interact with its targets by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
Given its potential role as an sglt2 inhibitor, it may affect the glucose reabsorption pathway in the kidneys .
Result of Action
If it acts as an sglt2 inhibitor, it could potentially reduce blood glucose levels, which would be beneficial in the treatment of diabetes .
properties
IUPAC Name |
5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-9-23-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)10-14(15)17(21)22/h3-8,10H,2,9H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMLQVXMZVHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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